C.I. Solvent Blue 53

Description

Overview of C.I. Solvent Blue 53 as a Chemical Research Subject

This compound is a chemical compound that is not extensively documented in publicly available academic or industrial research literature. The designation "Solvent Blue 53" is met with conflicting and scarce information regarding its precise chemical structure and properties. Some chemical databases identify it as an azo dye with the chemical name 5-chloro-2-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-1-ol and the molecular formula C₁₆H₁₀ClN₃O₄. biosynth.com However, for this specific structure, there is a notable absence of published research findings. biosynth.com Other sources have associated the name with different CAS numbers, including 61969-42-4, though this link is not consistently substantiated with detailed compound data in the scientific literature. worlddyevariety.com

This lack of a clear and well-researched identity makes a focused discussion on this compound challenging. Therefore, to fulfill the scope of this article within the context of academic research on solvent dyes, it is instructive to examine a closely related and well-documented compound from the same class. C.I. Solvent Blue 97, an anthraquinone-based dye, serves as a relevant and informative analogue. Research on Solvent Blue 97 provides insight into the typical properties, synthesis, and applications that are characteristic of high-performance solvent dyes used in academic and industrial settings. scbt.comchemicalbook.comspecialchem.com

Like many solvent dyes, particularly those in the blue and green color space, Solvent Blue 97 belongs to the anthraquinone (B42736) class, which is known for high stability. chemicalbook.comelectrochemsci.org Research into such dyes often focuses on their application in coloring polymers and other non-polar materials, where properties like thermal stability, lightfastness, and solubility in organic solvents are paramount. chemicalbook.comelectrochemsci.org

To illustrate the type of research data available for high-performance solvent dyes, the following table summarizes key properties of C.I. Solvent Blue 97.

| Property | Data for C.I. Solvent Blue 97 |

| C.I. Name | Solvent Blue 97 |

| CAS Number | 61969-44-6, 32724-62-2 |

| Molecular Formula | C₃₆H₃₈N₂O₂ |

| Molecular Weight | 530.71 g/mol |

| Chemical Class | Anthraquinone |

| Appearance | Blue Powder |

| Key Research Areas | Coloring of plastics (PS, PET, PC, ABS), polyester (B1180765) fibers. |

| Notable Properties | High heat stability, good lightfastness, brilliant shade. chemicalbook.com |

This table presents data for C.I. Solvent Blue 97 as a representative example of a well-researched solvent dye, due to the limited specific data available for this compound.

Classification within Organic Chromophores: Azo and Metal Complex Dyes

Organic chromophores, the molecules responsible for color in dyes, are broadly classified based on their chemical structure. Two of the most significant classes in the dyestuff industry are azo dyes and metal-complex dyes. researchgate.netgoogle.com

Azo Dyes: Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which connect aromatic or heteroaromatic ring systems. researchgate.net This class is the largest and most versatile group of synthetic dyes, accounting for a significant portion of all commercial colorants. researchgate.net The synthesis of azo dyes typically involves two key steps:

Diazotization: An aromatic primary amine is treated with nitrous acid to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich species such as a phenol, an aromatic amine, or a compound with an active methylene (B1212753) group. researchgate.net

The color of azo dyes is determined by the specific aromatic structures linked by the azo group and the presence of various substituent groups (auxochromes) on the rings. researchgate.net The compound identified in some databases as Solvent Blue 53, 5-chloro-2-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-1-ol, fits this classification as it contains a single azo group linking a substituted naphthalene (B1677914) ring with a substituted phenyl ring. biosynth.comontosight.ai

Metal Complex Dyes: Metal complex dyes are colorants in which one or more dye molecules act as ligands, coordinating with a central metal ion. google.com The metal is typically a transition metal, such as chromium, cobalt, copper, or nickel. nih.gov The dye molecules themselves are often azo or formazan (B1609692) structures that contain functional groups like hydroxyl (–OH), carboxyl (–COOH), or amino (–NH₂) positioned to form stable chelate rings with the metal ion. nih.govresearchgate.net

The process of metallization significantly alters the properties of the dye. Key advantages of forming a metal complex include:

Enhanced Lightfastness: The metal complex is generally more stable to degradation by light compared to the unmetallized parent dye. researchgate.net

Modified Color: The coordination with the metal ion shifts the absorption spectrum, leading to a change in color, often resulting in duller but more stable shades.

Improved Wash Fastness: The larger size and altered polarity of the complex can improve its affinity for certain substrates. researchgate.net

Metal complex dyes are found across various application classes, including acid, reactive, and solvent dyes, and are widely used for dyeing protein fibers like wool and polyamides. google.comnih.gov

Historical Context of Solvent Dye Research

The history of solvent dye research is intrinsically linked to the broader history of synthetic dye development, which began in the mid-19th century. The discovery of Mauveine by William Henry Perkin in 1856 marked the birth of the synthetic dye industry, shifting the focus from natural colorants to laboratory-synthesized alternatives. fastcolours.com

Early research was dominated by the discovery of new chromophoric systems. The synthesis of azo dyes by Peter Griess in 1858 opened up a vast and commercially successful field of color chemistry. fastcolours.com These early dyes were primarily designed for textiles and were water-soluble.

The concept of solvent dyes, which are characterized by their solubility in organic solvents and insolubility in water, emerged as new materials and applications were developed. scbt.com The rise of the plastics industry in the 20th century created a demand for dyes that could color non-polar materials from within, rather than just staining the surface. This spurred research into non-ionic dyes with good solubility in hydrocarbon-based systems.

Research into different chemical classes for solvent dyes progressed over time:

Azo-based solvent dyes were developed for yellow, orange, and red shades due to their high coloring power. ontosight.ai

Anthraquinone-based solvent dyes became crucial for producing stable blue, green, and red colors. electrochemsci.orgontosight.ai Although sometimes less soluble than their azo counterparts, anthraquinone dyes offered superior light and heat resistance, making them ideal for coloring plastics like polystyrene, polycarbonate, and polyester that undergo high-temperature processing. chemicalbook.comelectrochemsci.org

Metal-complex solvent dyes were developed to provide high fastness properties, particularly for applications like printing inks, wood stains, and leather finishes. lookchem.comnih.gov Research in this area focused on creating 1:2 metal complexes (two dye molecules per metal ion) to produce highly stable and soluble colorants. nih.gov

Throughout the latter half of the 20th century, research efforts focused on synthesizing solvent dyes with increasingly higher performance characteristics, such as greater thermal stability to withstand modern plastic injection molding temperatures, improved lightfastness for automotive and outdoor applications, and higher color strength for economic efficiency. chemicalbook.comelectrochemsci.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

61969-42-4 |

|---|---|

Molecular Formula |

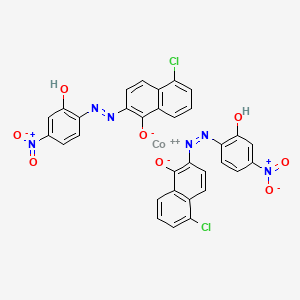

C32H18Cl2CoN6O8 |

Molecular Weight |

744.4 g/mol |

IUPAC Name |

5-chloro-2-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-1-olate;cobalt(2+) |

InChI |

InChI=1S/2C16H10ClN3O4.Co/c2*17-12-3-1-2-11-10(12)5-7-14(16(11)22)19-18-13-6-4-9(20(23)24)8-15(13)21;/h2*1-8,21-22H;/q;;+2/p-2 |

InChI Key |

OEUCVSHLNQHHCM-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)C(=C1)Cl.C1=CC2=C(C=CC(=C2[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)C(=C1)Cl.[Co+2] |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for C.i. Solvent Blue 53 and Analogues

Advanced Synthetic Approaches for Azo Dye Architectures

The traditional synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich partner such as a phenol or another amine. additivesforpolymer.com While this fundamental approach remains, modern synthetic chemistry has introduced advanced techniques to enhance the process, focusing on intensification, control, and efficiency. These modern approaches are highly relevant for the industrial production of complex azo dyes.

Continuous-flow synthesis has emerged as a powerful alternative to traditional batch processing for the manufacturing of azo dyes. youtube.com This technique involves pumping reactants through a network of tubes or channels where the reaction occurs. The inherent advantages of this approach include superior heat and mass transfer, enhanced safety due to the small reaction volumes, and the potential for seamless integration of reaction and purification steps. researchgate.net

For azo dye synthesis, which often involves highly exothermic reactions and unstable diazonium salt intermediates, continuous-flow manufacturing offers significant benefits. youtube.com The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the diazotization and azo coupling steps. researchgate.net Research into the continuous-flow synthesis of various pigments has demonstrated higher yields and improved product quality compared to batch processes. researchgate.net For instance, studies on C.I. Pigment Yellow 12 synthesis in a continuous-flow setup achieved yields above 98% and resulted in products with higher transparency and tinting strength. researchgate.net These process intensification strategies show great potential for industrial applications in the synthesis of other azo dyes. afirm-group.com

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Azo Dyes

Microreactors represent a key technology in the advancement of continuous-flow synthesis. These devices feature channels with dimensions in the sub-millimeter range, which further enhances the benefits of flow chemistry. The use of microreactors for the synthesis of azo dyes allows for extremely rapid mixing and precise temperature control, which is critical for managing the fast and exothermic nature of the diazotization and coupling reactions. afirm-group.com

Research has demonstrated the successful synthesis of various model and commercial azo dyes in microreactor systems with high yields, often exceeding 94%. afirm-group.com The challenges in using microreactors, such as the potential for clogging when producing solid products like insoluble dyes, are being addressed through innovative reactor design, including the integration of continuous stirred-tank reactors (CSTRs) to manage precipitation. nih.govwikipedia.org The application of microreactors not only intensifies the synthesis process but also provides a safer and more efficient platform for producing high-value azo compounds. youtube.com

The yield and purity of azo dyes are critically dependent on the precise control of various reaction parameters. Key factors that require optimization include temperature, pH, reactant concentrations, and the choice of solvent. nih.gov For the diazotization step, low temperatures (typically 0-5°C) are essential to ensure the stability of the diazonium salt. The pH of the coupling reaction is also crucial, as it affects the reactivity of both the diazonium salt and the coupling component.

Systematic studies involving the optimization of these conditions have shown significant improvements in dye synthesis. For example, in the continuous-flow synthesis of C.I. Acid Red 1, parameters such as flow rate, residence time, tube diameter, and temperature were investigated to achieve a product yield of 97%. researchgate.net The use of experimental design methodologies allows for the efficient exploration of the reaction parameter space to identify the optimal conditions for maximizing yield and purity. afirm-group.com

Metal Complex Formation in Dye Synthesis

Many solvent dyes, particularly in the azo class, are metal complexes. The incorporation of a metal ion, such as chromium, cobalt, copper, or nickel, into the dye structure can significantly enhance its properties, most notably its lightfastness and thermal stability. The dye molecule in these complexes typically acts as a ligand, coordinating with the metal ion through atoms such as oxygen and nitrogen. rsc.org

The synthesis of these metal-complex dyes can be achieved by reacting a pre-formed azo dye with a metal salt. nih.gov The azo dye ligand must contain suitable functional groups, such as hydroxyl or carboxyl groups, positioned appropriately to form stable chelate rings with the metal ion. The complexation reaction conditions, including temperature, pH, and solvent, are optimized to ensure complete and efficient formation of the desired metal complex. The resulting metal-complex dyes often exhibit a bathochromic shift (a shift to longer wavelengths) in their absorption maximum compared to the metal-free dye, leading to a change in color. nih.gov

Table 2: Common Metals Used in Azo Dye Complexation and Their Effects

Green Chemistry Principles in Dye Manufacturing Research

The chemical industry, including dye manufacturing, is increasingly adopting the principles of green chemistry to minimize its environmental impact. gcsu.edu Green chemistry focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances.

In the context of azo dye synthesis, green chemistry research is exploring several avenues:

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Catalysis: Using catalytic reagents in place of stoichiometric ones to minimize waste. For example, solid acid catalysts are being investigated for diazotization reactions to replace corrosive mineral acids.

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure, reducing energy consumption. gcsu.edu Solvent-free synthesis using techniques like grinding is one such approach that aligns with this principle.

Waste Prevention: Designing synthetic routes with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product. Continuous-flow and microreactor technologies contribute to waste prevention by improving reaction selectivity and reducing the need for extensive purification. researchgate.net

By integrating these principles, the research and manufacturing of dyes like C.I. Solvent Blue 53 can move towards more sustainable and environmentally benign practices.

Degradation Mechanisms and Environmental Transformation Studies

Photodegradation Pathways of C.I. Solvent Blue 53 and Related Dyes

Photodegradation, particularly through advanced oxidation processes (AOPs), is a primary mechanism for the decomposition of resilient organic molecules like anthraquinone (B42736) dyes. primachemicals.commdpi.com This process utilizes light energy to generate highly reactive chemical species that can break down the complex dye structure.

The photocatalytic degradation of dyes is fundamentally driven by the generation of reactive oxygen species (ROS) when a semiconductor photocatalyst is irradiated with light of sufficient energy. researchgate.net Upon absorbing photons, the photocatalyst promotes an electron (e⁻) from its valence band to the conduction band, leaving behind a positive hole (h⁺). carlroth.com These charge carriers initiate a series of redox reactions with water and oxygen to produce powerful oxidizing agents.

Key reactive species and their roles in the degradation of anthraquinone and related dyes include:

Hydroxyl Radicals (•OH): Formed primarily from the oxidation of water molecules or hydroxide (B78521) ions by the positive holes (h⁺), hydroxyl radicals are extremely powerful, non-selective oxidizing agents. researchgate.net They can attack the aromatic rings of the dye molecule, leading to the cleavage of the chromophore and eventual mineralization. researchgate.nettandfonline.com

Superoxide (B77818) Radicals (O₂•⁻): Generated when electrons in the conduction band react with adsorbed molecular oxygen (O₂), superoxide radicals are another important ROS. carlroth.com For anthraquinone dyes specifically, both O₂•⁻ and h⁺ have been identified as the main reactive species responsible for degradation. carlroth.comtandfonline.com

Positive Holes (h⁺): The holes themselves can directly oxidize the dye molecules adsorbed on the surface of the photocatalyst. tandfonline.com

The specific contribution of each reactive species can be determined experimentally using scavengers, as detailed in the table below.

| Reactive Species | Scavenger Example | Role in Degradation |

| Hydroxyl Radical (•OH) | tert-Butyl Alcohol (t-ButOH), Isopropanol | Primary oxidant, attacks aromatic structures leading to mineralization. additivesforpolymer.com |

| Superoxide Radical (O₂•⁻) | Benzoquinone (BZQ) | Key oxidant formed from the reaction of photo-excited electrons with O₂. |

| Positive Hole (h⁺) | Ammonium Oxalate (AO) | Can directly oxidize the dye molecule or react with water to form •OH. |

| Electron (e⁻) | Silver Nitrate (AgNO₃) | Reduces adsorbed oxygen to form superoxide radicals; its scavenging inhibits this pathway. researchgate.net |

Advanced Photocatalytic Systems for Dye Remediation

To enhance the efficiency of photodegradation, various advanced photocatalytic systems have been developed. These systems often involve modifying standard photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) or creating novel composite materials. primachemicals.combiomedres.us

Doped Photocatalysts: Introducing metal or non-metal dopants into the crystal lattice of a semiconductor can improve its photocatalytic activity. For instance, in studies on the closely related C.I. Direct Blue 53, doping TiO₂ with gadolinium (Gd-TiO₂) was found to be highly effective due to improved surface properties. researchgate.net Similarly, silver-doped TiO₂ (Ag-TiO₂) enhanced the photodegradation of Direct Blue 53 by improving electron-hole separation. researchgate.netkremerpigments.com

Composite Photocatalysts: Combining semiconductors with other materials, such as activated carbon or other semiconductors, can create synergistic effects. A composite of ZnO and activated carbon fibers demonstrated ~99% degradation of methylene (B1212753) blue, significantly higher than either component alone, due to a combination of adsorption and photocatalysis. mdpi.com Other advanced composites include magnetic ferrite-core catalysts (e.g., Ni-Cu-Zn ferrite@SiO₂@TiO₂) which allow for easy recovery and reuse after water treatment. biomedres.us

The table below summarizes the performance of various photocatalytic systems on related blue dyes.

| Photocatalyst System | Target Dye | Degradation Efficiency | Light Source | Reference |

| Gd-TiO₂ | C.I. Direct Blue 53 | High | UV | researchgate.net |

| Ag-TiO₂ | C.I. Direct Blue 53 | Enhanced compared to pure TiO₂ | UV-A | kremerpigments.com |

| ZnO / Activated Carbon | Methylene Blue | ~99% in 2 hours | UV | mdpi.com |

| ZnO | C.I. Reactive Blue 160 | >90% | UV | kremerpigments.com |

| TiO₂/H₂O₂ | C.I. Reactive Blue 19 | 100% in 10 min | UV | precisechem.combigcommerce.com |

Influence of Light Irradiation Parameters on Dye Degradation

The parameters of the light source, namely its intensity and wavelength, critically affect the rate and mechanism of photodegradation.

Light Intensity: Generally, a higher light intensity accelerates the degradation rate because more photons are available to activate the photocatalyst, thereby generating more electron-hole pairs and, consequently, more reactive oxygen species. kremerpigments.com For example, one study found that increasing the irradiation intensity from 50 W to 150 W significantly enhanced the degradation of a target compound. europa.eu However, this effect is dependent on the specific photocatalytic material. nih.gov

Wavelength: The wavelength of irradiation determines whether the photocatalyst can be activated and can even influence the degradation pathway. kremerpigments.com Most common photocatalysts like anatase TiO₂ require UV light (wavelength < 388 nm) to bridge their bandgap energy. nih.gov While UV irradiation is often more effective, some systems are designed to work with visible light to leverage solar energy. nih.govnih.gov The choice of wavelength can excite different parts of the dye molecule, potentially leading to different degradation mechanisms. kremerpigments.com

Chemical Degradation in Diverse Media

Anthraquinone-based solvent dyes are characterized by their high chemical stability, a property that makes them valuable as colorants but also contributes to their environmental persistence. primachemicals.com They are generally resistant to hydrolysis and decomposition under normal environmental conditions. precisechem.commyvink.be Safety data for related compounds often indicate no hazardous decomposition occurs under specified use and storage conditions. precisechem.comresearchgate.net

However, their degradation can be achieved through aggressive chemical treatments, often categorized as Advanced Oxidation Processes (AOPs). These methods are capable of breaking down the recalcitrant aromatic structure of the dyes:

Fenton Oxidation: This process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate powerful hydroxyl radicals (•OH), which then oxidize the dye molecules. myvink.be

Ozonation: Ozone (O₃) is a strong oxidizing agent that can directly react with the dye or decompose in water to form hydroxyl radicals, leading to decolorization and degradation. myvink.be

Electrochemical Oxidation: This method involves the generation of oxidants on the surface of an anode (like a boron-doped diamond anode) to degrade pollutants. nih.gov

These chemical methods, while effective, are generally more resource-intensive than photocatalytic or biological treatments. myvink.be

Biodegradation and Biotransformation Research on Dyes

The complex and stable structure of anthraquinone dyes makes them largely resistant to biodegradation. worlddyevariety.com This is particularly true for solvent dyes, which are water-insoluble. For instance, a study on C.I. Solvent Blue 97, an anthraquinone dye, showed only 1% biodegradation over a 28-day period, indicating that it is not readily broken down by microorganisms. nih.gov Despite this general resistance, research has identified specific microorganisms and enzymatic pathways capable of transforming these compounds.

The microbial degradation of anthraquinone dyes is a multi-step process often requiring a combination of anaerobic and aerobic conditions. myvink.bechemsrc.com

Bacterial Degradation: The process is typically initiated by a reductive step under anaerobic conditions, where bacterial enzymes cleave the conjugated bonds, leading to the loss of color. myvink.be The resulting, often complex, aromatic intermediates are then further broken down into simpler compounds like single-ring aromatics, and ultimately mineralized to carbon dioxide and water, under aerobic conditions. myvink.be Bacterial consortia, or mixed microbial communities, have been shown to be more effective than single strains because different species may act on the dye and its subsequent metabolites. researchgate.net

Fungal Degradation: Certain fungi, particularly white-rot fungi, are effective degraders of recalcitrant compounds like anthraquinone dyes. These fungi secrete powerful, non-specific extracellular enzymes such as laccases and peroxidases (e.g., Lignin (B12514952) Peroxidase, Manganese Peroxidase). These enzymes can oxidize the dye structure, initiating the degradation process. Species like Trametes hirsuta have demonstrated high degradation efficiency (90-96%) for various anthraquinone dyes.

The table below lists microorganisms that have been studied for their ability to degrade anthraquinone-based dyes.

| Microorganism | Dye(s) Degraded | Degradation Efficiency | Key Enzymes/Conditions | Reference |

| Staphylococcus sp. K2204 | Remazol Brilliant Blue R | Complete degradation of 100 mg/L in 12h | Co-metabolism | myvink.be |

| Trametes hirsuta D7 | Reactive Blue 4, RBBR, Acid Blue 129 | 90-96% | Ligninolytic enzymes (Peroxidases, Laccases) | |

| Aspergillus sp. XJ-2 | Disperse Blue 2BLN | 93% removal of 50 ppm in 120h | Fungal biomass | |

| Rhodocyclus gelatinosus XL-1 | Reactive Brilliant Blue (KN-R) | ≥93% | Anaerobic, co-substrate required | chemsrc.com |

| Bacterial Consortium PMB11 | Reactive Blue 59 | Complete decolorization in 3h | Aminopyrine N-demethylase | researchgate.net |

Enzymatic Biotransformation Processes

The biological degradation of complex synthetic dyes like this compound is a critical process in their environmental transformation. This biotransformation is primarily mediated by enzymes produced by various microorganisms, which can break down the dye's intricate structure into simpler, often less colored, compounds. bhu.ac.in While specific studies detailing the enzymatic degradation of this compound are not extensively documented in publicly available literature, the transformation pathways can be inferred from research on related anthraquinone and azo dyes. nih.govacs.orgijcmas.com

Microbial degradation relies on enzymes such as oxidoreductases, which include laccases, lignin peroxidases (LiP), manganese peroxidases (MnP), and azoreductases. bhu.ac.innih.govmdpi.com These enzymes can be produced by a diverse range of microorganisms, including bacteria, fungi, and algae, and function either inside the cell (intracellularly) or are secreted (extracellularly). bhu.ac.infrontiersin.org

Key enzymatic processes relevant to the degradation of complex dyes include:

Oxidative Degradation: Ligninolytic enzymes, such as those produced by white-rot fungi, are highly effective at degrading aromatic compounds due to their low substrate specificity. ijcmas.combiotechnologia-journal.org Laccases and peroxidases catalyze oxidative reactions that cleave the aromatic rings within the dye structure. mdpi.combiotechnologia-journal.org This process often involves the generation of highly reactive free radicals that non-specifically attack the dye molecule, leading to its breakdown. nih.gov For anthraquinone dyes, which are known for their structural stability, these powerful oxidative enzymes are crucial for initiating degradation. nih.govacs.org

Reductive Degradation: For dyes containing azo bonds (-N=N-), azoreductases play a pivotal role. These enzymes catalyze the reductive cleavage of the azo linkage, a reaction that typically occurs under anaerobic (oxygen-deficient) or microaerophilic conditions. nih.govmdpi.com This cleavage breaks the molecule into smaller aromatic amines, which may then be further degraded, often through aerobic pathways. mdpi.comresearchgate.net The process requires an electron donor, such as NADH or NADPH, to proceed. bhu.ac.innih.gov

The efficiency of enzymatic degradation can be influenced by several factors, including pH, temperature, and the concentration of the dye, as high concentrations can sometimes be toxic to the microorganisms or inhibit enzyme activity. nih.govresearchgate.net Microbial consortia, or mixed communities of different microorganisms, often exhibit enhanced degradation capabilities compared to single strains because they can perform a wider range of enzymatic activities synergistically. frontiersin.orgresearchgate.net

Sorption and Desorption Dynamics of Dye Compounds in Environmental Matrices

The environmental mobility and bioavailability of this compound are significantly governed by its sorption and desorption behavior in environmental matrices like soil and sediment. Sorption refers to the process where a chemical (the sorbate) binds to a solid surface (the sorbent), while desorption is the reverse process where the chemical is released back into the solution phase. mdpi.com These dynamics determine whether the compound remains localized or is transported through aquatic systems.

The extent of sorption is quantified by the solid-water partition coefficient (Kd), which is the ratio of the contaminant's concentration in the solid phase (e.g., soil) to its concentration in the liquid phase (e.g., water) at equilibrium. ca.govecetoc.org A high Kd value suggests that the compound binds strongly to solids and has low mobility. ecetoc.org For organic compounds, this coefficient is often normalized to the fraction of organic carbon in the soil or sediment, resulting in the organic carbon-water (B12546825) partition coefficient (Koc). ca.govecetoc.org

Several factors influence the sorption and desorption dynamics of organic dyes in the environment. These are summarized in the table below.

| Factor | Description of Influence on Sorption/Desorption | Reference |

|---|---|---|

| Soil/Sediment Properties | The amount of soil organic matter (SOM) is a primary driver for the sorption of hydrophobic organic compounds. nih.gov Higher clay content also generally increases sorption due to a larger surface area and the presence of charged sites. mdpi.com | mdpi.comnih.gov |

| Compound Properties | Hydrophobicity, often indicated by the octanol-water partition coefficient (Kow), is a key property. mst.dk Compounds with high Kow values, like this compound, tend to be more strongly sorbed. Molecular size and structure also play a role in how well the dye fits into soil pores. nih.gov | mst.dknih.gov |

| Environmental Conditions | Soil and water pH can affect the surface charge of both the sorbent and the dye molecule, especially for ionizable compounds, thereby influencing electrostatic interactions. epa.govresearchgate.net Temperature can also affect sorption equilibrium. researchgate.net | epa.govresearchgate.net |

| Contact Time (Aging) | The longer a contaminant resides in soil, the more resistant it can become to desorption. This "aging" effect can involve the slow diffusion of the chemical into the micropores of soil particles, making it less accessible. | N/A |

Predictive Modeling of Environmental Fate and Persistence of Organic Contaminants

In the absence of extensive experimental data, predictive models such as Quantitative Structure-Activity Relationships (QSAR) are valuable tools for assessing the environmental fate and persistence of organic compounds like this compound. mst.dkdmu.dk QSAR models use the molecular structure of a chemical to estimate its physicochemical properties and predict its behavior in the environment. dmu.dk

For this compound, also known by its trade name Cyanox®53, a study utilized the Estimation Programs Interface (EPI) Suite™ to predict its environmental fate. frontiersin.orgsfu.ca This modeling approach provides crucial insights into the compound's likely persistence, bioaccumulation potential, and mobility.

The simulation predicted this compound to be a persistent chemical. frontiersin.orgsfu.ca Persistence is an indicator of how long a substance will last in an environment before being broken down by natural processes. The model's predictions for key environmental fate and physicochemical properties are detailed in the table below.

| Property | Predicted Value | Implication for Environmental Fate | Reference |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 8.24 | Indicates very high hydrophobicity and a strong tendency to partition from water into organic phases like soil organic carbon and fatty tissues of organisms. | frontiersin.org |

| Water Solubility | 0.00191 - 0.0568 mg/L at 25°C | Extremely low water solubility, which limits its mobility in the aqueous phase and favors sorption to sediment and soil particles. | frontiersin.org |

| Bioconcentration Factor (BCF) & Bioaccumulation Factor (BAF) | Predicted to be unlikely to bioaccumulate as a "traditional" chemical. | Despite a high log Kow, other factors may limit its uptake and accumulation in organisms. However, model limitations for large, particle-like compounds were noted. sfu.caresearchgate.net | sfu.caresearchgate.net |

| Persistence | Predicted to be persistent. | The compound is expected to resist degradation (biological, chemical, photolytic) and remain in the environment for a long time. | frontiersin.orgsfu.ca |

It is important to note the limitations of these models. QSAR predictions are estimations and not direct measurements. mst.dk The models within EPI Suite™ function on the assumption that organic compounds exist as dissolved chemicals, which may not fully capture the behavior of substances like this compound that can also exist as physical particles in the environment. frontiersin.orgsfu.ca Therefore, while these predictions provide a valuable baseline, further empirical studies are necessary for a definitive risk assessment. sfu.caresearchgate.net

Advanced Analytical Chemistry Techniques for C.i. Solvent Blue 53 Research

Spectroscopic Methodologies in Dye Analysis

Spectroscopic methods are indispensable for the qualitative and quantitative analysis of dyes like C.I. Solvent Blue 53. These techniques probe the interaction of electromagnetic radiation with the dye molecules to provide information about their structure, concentration, and chemical environment.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to measure the concentration of this compound in solutions. mt.com By measuring the amount of light absorbed by a sample across a spectrum of ultraviolet and visible wavelengths, a unique absorption spectrum is generated. mt.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, enabling quantitative analysis. thermofisher.com

This technique is also pivotal for monitoring the progress of chemical reactions involving the dye. thermofisher.com As the reaction proceeds, changes in the concentration of reactants, intermediates, and products lead to corresponding changes in the UV-Vis spectrum. By tracking the absorbance at specific wavelengths over time, the kinetics of the reaction, including the rate constants, can be determined. thermofisher.com The appearance or disappearance of absorption bands can indicate the formation of new chemical species or the consumption of the initial dye. dcu.ie

Table 1: Application of UV-Vis Spectroscopy in this compound Analysis

| Parameter Monitored | Principle of Measurement | Key Findings |

| Concentration | Measurement of light absorbance at the wavelength of maximum absorption (λmax), which is directly proportional to the dye concentration. | Enables accurate quantification of the dye in various solvents and solutions. mt.com |

| Reaction Kinetics | Continuous or periodic measurement of absorbance changes at one or more wavelengths to track the concentration of reactants and products over time. thermofisher.com | Allows for the determination of reaction rates and the elucidation of reaction mechanisms. thermofisher.comdcu.ie |

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. nih.gov Changes in the FTIR spectrum, such as the appearance of new peaks or the disappearance of existing ones, can indicate the formation of degradation products with different functional groups. nih.gov For instance, the formation of carbonyl or hydroxyl groups during oxidative degradation can be readily identified. nih.gov

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton of the dye molecule. In situ Raman spectroscopy can be used to monitor the transformation of the dye during degradation processes in real-time. nih.gov

Table 2: Vibrational Spectroscopy in the Study of this compound Degradation

| Technique | Information Obtained | Application in Degradation Analysis |

| FTIR Spectroscopy | Identifies functional groups present in the molecule by measuring the absorption of infrared radiation. nih.gov | Detects the formation of new functional groups (e.g., C=O, O-H) and the breaking of existing bonds, indicating molecular degradation. core.ac.uknih.gov |

| Raman Spectroscopy | Provides information on the molecular vibrations, particularly of non-polar bonds and the carbon backbone. nih.gov | Complements FTIR by offering insights into changes in the fundamental structure of the dye molecule during degradation. eie.grnih.gov |

Mass spectrometry (MS) is a powerful analytical technique for identifying the products formed during the degradation of this compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a hybrid technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.com This approach is highly effective for separating complex mixtures of degradation products and then identifying them based on their mass and fragmentation patterns. mdpi.comresearchgate.net The initial separation by LC reduces the complexity of the mixture entering the mass spectrometer, allowing for clearer identification of individual components. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable tool, particularly for analyzing less soluble or high molecular weight compounds. researchgate.net In this technique, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the gentle ionization of the analyte molecules. acs.org This method is well-suited for the identification of organic pigments and their degradation products. researchgate.net

Table 3: Mass Spectrometry Techniques for Identifying Degradation Products of this compound

| Technique | Principle | Advantage in Degradation Studies |

| LC-MS/MS | Separates the degradation mixture using liquid chromatography before introducing it to the mass spectrometer for identification based on mass and fragmentation. mdpi.com | Provides high sensitivity and specificity for identifying and quantifying individual degradation products in a complex mixture. mdpi.comresearchgate.net |

| MALDI-TOF MS | A soft ionization technique where a laser strikes a matrix containing the sample, leading to the desorption and ionization of analyte molecules for mass analysis. acs.org | Effective for the analysis of larger, less volatile degradation products and can provide rapid identification. researchgate.net |

Chromatographic Separation Sciences for Dye Characterization

Chromatographic techniques are essential for separating the components of a mixture, which is a critical step in the analysis of industrial dyes like this compound. These methods are used to assess purity and to isolate and identify byproducts.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. researchgate.net This technique separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). researchgate.netnajah.edu By carefully selecting the column and mobile phase, impurities and byproducts can be effectively separated from the main dye component. europa.eu

The separated components are then detected, typically by a UV-Vis detector, and a chromatogram is produced. europa.eu The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. researchgate.net HPLC methods can be developed to be highly specific and sensitive, allowing for the detection of even trace amounts of impurities. rsc.org

Table 4: HPLC for Purity Analysis of this compound

| Parameter | Description | Importance |

| Stationary Phase | A solid support, often silica-based, packed into a column. The choice of stationary phase is critical for achieving separation. | Different stationary phases (e.g., C18, C8) offer varying selectivities for separating polar and non-polar compounds. |

| Mobile Phase | A solvent or mixture of solvents that carries the sample through the column. | The composition and gradient of the mobile phase are optimized to achieve the best separation of the dye from its impurities. researchgate.netfda.gov |

| Detector | Typically a UV-Vis detector set at the λmax of the dye to ensure high sensitivity. europa.eu | Allows for the quantification of the separated components. |

| Purity Calculation | The percentage of the main dye peak area relative to the total peak area in the chromatogram. | Provides a reliable and reproducible measure of the dye's purity. researchgate.net |

Samples are typically introduced into the GC system using techniques like headspace analysis or direct injection. rfppl.co.in In headspace GC, the volatile compounds in the space above the sample are sampled and injected into the chromatograph, which is ideal for analyzing trace volatile impurities in a non-volatile matrix like the dye itself. rfppl.co.inmdpi.com The separated compounds are often identified using a mass spectrometer (GC-MS), which provides definitive structural information. researchgate.net

Table 5: Analysis of Volatile Byproducts of this compound by GC

| Analytical Step | Technique | Purpose |

| Sample Introduction | Headspace (HS) or Direct Injection | HS is used for analyzing volatile compounds in a solid or liquid matrix without injecting the non-volatile components. rfppl.co.inmdpi.com |

| Separation | Gas Chromatography (GC) | Separates volatile byproducts based on their boiling points and interactions with the chromatographic column. researchgate.netresearchgate.net |

| Identification | Mass Spectrometry (MS) or other specific detectors | MS provides mass spectra of the separated components, allowing for their positive identification by comparison to spectral libraries. researchgate.net |

Electrochemical Methods in Dye Analysis

Electrochemical methods offer a promising avenue for the analysis of dyes due to their potential for high sensitivity, rapid response, and cost-effectiveness. These techniques are based on measuring the electrical properties, such as current or potential, of a solution containing the analyte. While specific research on the electrochemical analysis of this compound is not extensively documented, the principles applied to other dyes, particularly azo dyes and other anthraquinone (B42736) structures, are relevant. For instance, electrocoagulation, an electrochemical method, has been explored for treating wastewater containing dyes like Direct Blue 53. researchgate.net

The core of electrochemical analysis involves the interaction of the dye molecule with an electrode surface. Techniques such as voltammetry could be applied to study the oxidation-reduction behavior of the chromophore in this compound. The anthraquinone core, in particular, is known to be electrochemically active. The resulting voltammetric signals (e.g., peak potential and current) could be correlated with the concentration of the dye, enabling quantitative analysis. The development of chemically modified electrodes, designed to enhance selectivity and sensitivity towards specific dye structures, represents a significant area of advancement in this field.

Advanced Extraction and Sample Preparation Techniques for Dye Matrices

Effective sample preparation is a critical prerequisite for the successful analysis of dyes, as it involves isolating the target analyte from a complex matrix and concentrating it to a level suitable for detection. rsc.organton-paar.com The choice of extraction technique depends on factors like the nature of the sample matrix, the concentration of the dye, and the physicochemical properties of the analyte. nih.govmdpi.com

Liquid-Liquid Extraction (LLE), also known as solvent extraction, is a conventional and widely used method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net In the context of dye analysis, LLE is used to transfer the dye from a liquid sample (often aqueous) into an organic solvent where it is more soluble. nih.govresearchgate.net For solvent dyes like this compound, which are inherently soluble in organic solvents, LLE is a straightforward choice.

The process involves selecting an appropriate organic solvent that has a high affinity for the dye but is immiscible with the sample matrix. researchgate.net The mixture is agitated to facilitate the transfer of the dye into the organic phase, which is then separated for analysis. researchgate.netacs.org Key parameters that are optimized to maximize extraction efficiency include the choice of solvent, the pH of the aqueous phase, solvent-to-sample volume ratio, and mixing time. niscpr.res.in For instance, in the extraction of anionic dyes, adjusting the pH to an acidic medium can enhance the formation of ion pairs with an extractant, thereby improving transfer into the organic phase. niscpr.res.in A variation of this technique, using reverse micelles, has been proposed for the extraction of ionic dyes, where surfactants encapsulate the dye molecules, facilitating their transfer into the organic solvent. nih.govacs.org

| Salt Concentration | Addition of salt to the aqueous phase ("salting-out" effect). | Can increase extraction efficiency by decreasing the solubility of the dye in the aqueous phase. | niscpr.res.in |

Solid-Phase Extraction (SPE) is a highly efficient sample preparation technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent. frontiersin.org It is widely used for sample clean-up and concentration prior to chromatographic analysis. lmaleidykla.lt The process involves passing a liquid sample through a cartridge containing a solid adsorbent material. The analyte of interest is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of a suitable solvent.

For solvent dyes, a common approach is to use a normal-phase sorbent (e.g., silica) or a reversed-phase sorbent (e.g., C18-bonded silica). The choice depends on the polarity of the dye and the sample matrix. For example, a method for determining Solvent Blue 35 (a compound similar to Solvent Blue 53) in diesel fuel utilized SPE for sample clean-up. medchemexpress.com SPE offers several advantages over LLE, including higher recovery rates, reduced solvent consumption, and the potential for automation.

Table 2: General Steps in Solid-Phase Extraction for Dye Analysis

| Step | Description | Purpose |

|---|---|---|

| 1. Conditioning | The sorbent is rinsed with a solvent to wet the packing material and activate it for sample retention. | To ensure reproducible retention of the analyte. |

| 2. Loading | The sample solution is passed through the SPE cartridge. | The target analyte adsorbs to the solid phase. |

| 3. Washing | The cartridge is rinsed with a solvent that is strong enough to remove interfering compounds but weak enough to leave the analyte on the sorbent. | To remove matrix interferences. |

| 4. Elution | A strong solvent is passed through the cartridge to desorb the analyte. | To recover the purified and concentrated analyte for analysis. |

In recent years, a focus on green chemistry has driven the development of miniaturized extraction techniques that significantly reduce solvent consumption and extraction time. tandfonline.comnih.gov These methods are often more efficient and environmentally friendly than their large-scale counterparts. researchgate.net

Ionic Liquid Dispersive Liquid-Liquid Microextraction (IL-DLLME) This technique is a variation of DLLME where an ionic liquid (IL) is used as the extraction solvent. neptjournal.comtandfonline.com ILs are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure. In a typical IL-DLLME procedure, a mixture containing a small amount of an appropriate IL (the extraction solvent) and a disperser solvent (like acetonitrile (B52724) or methanol) is rapidly injected into the aqueous sample. nih.govresearchgate.net This creates a cloudy solution of fine IL droplets dispersed throughout the sample, providing a large surface area for rapid extraction of the target analyte. neptjournal.com After centrifugation, the IL phase containing the concentrated analyte settles at the bottom and can be easily collected for analysis. The method has been successfully applied to extract various dyes, including Sudan dyes and Congo Red, from different liquid samples. nih.govresearchgate.net Key parameters such as the type and amount of IL, type of disperser solvent, pH, and salt concentration are optimized to achieve high recovery rates. nih.govscilit.com

Microwave-Assisted Extraction (MAE) MAE is a modern extraction technique that uses microwave energy to heat the solvent and sample, accelerating the transfer of analytes from the sample matrix into the solvent. anton-paar.commdpi.com The sample is placed in a vessel with a suitable solvent and exposed to microwave radiation. matec-conferences.orgmatec-conferences.org The rapid heating of the solvent increases pressure inside the sample's cells, causing them to rupture and release the target compounds into the solvent. researchgate.net MAE offers significant advantages over conventional methods, including drastically reduced extraction times (minutes versus hours), lower solvent consumption, and often higher extraction yields. anton-paar.comthieme-connect.com The efficiency of MAE is influenced by factors such as microwave power, extraction time, temperature, and the choice of solvent. matec-conferences.orgresearchgate.net It has been widely used for extracting natural dyes and other bioactive compounds from solid matrices. matec-conferences.orgthieme-connect.com

Supercritical Fluid Extraction (SFE) Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid—most commonly carbon dioxide (CO2)—as the extracting solvent. eurekajournals.comscirp.org A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. huixinmach.comijirct.org Supercritical CO2 is an excellent solvent for nonpolar to moderately polar compounds, like many solvent dyes. huixinmach.comfibre2fashion.com Its solvating power can be finely tuned by adjusting the pressure and temperature, allowing for selective extraction. eurekajournals.com The process involves passing supercritical CO2 through the sample matrix, where it dissolves the dye. After the extraction, the pressure is released, and the CO2 returns to its gaseous state, leaving behind the pure, solvent-free extract. huixinmach.comijirct.org SFE is considered environmentally benign as CO2 is non-toxic, non-flammable, and readily available. eurekajournals.comijirct.org

Method Validation and Quality Assurance in Dye Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. myfoodresearch.com It is a crucial component of quality assurance in any analytical laboratory, ensuring the reliability, reproducibility, and accuracy of the results. ekb.egtextiletoday.com.bd For the quantitative analysis of dyes like this compound, analytical methods, typically based on chromatography (e.g., HPLC) or spectroscopy, must be rigorously validated. mdpi.comnih.gov

Key performance parameters evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components) that may be expected to be present. mdpi.com This is often demonstrated by comparing chromatograms of blank, spiked, and real samples to ensure no interfering peaks are present at the analyte's retention time. mdpi.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ekb.eg This is typically evaluated by analyzing a series of standards of known concentrations and determining the coefficient of determination (R²) of the resulting calibration curve, which should ideally be close to 1.000. myfoodresearch.comlcms.cz

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of pure dye is added to a blank matrix (spiking), and the sample is then analyzed. The percentage of the added dye that is measured (% recovery) indicates the accuracy. myfoodresearch.comlcms.cz

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. myfoodresearch.comekb.eg

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). myfoodresearch.com This provides an indication of its reliability during normal usage.

Ensuring these parameters meet predefined acceptance criteria, often guided by international standards like those from the AOAC or ICH, is essential for the quality control of dye analysis. myfoodresearch.commdpi.comwu.ac.th

Table 3: Compound Names Mentioned in the Article

| Compound Name | Synonym / C.I. Name |

|---|---|

| This compound | - |

| C.I. Direct Blue 53 | Direct Blue 53 |

| C.I. Solvent Blue 35 | Sudan Blue II |

| Sudan dyes | - |

| Congo Red | - |

| Acetonitrile | - |

| Methanol | - |

| Carbon dioxide | CO2 |

| 1-hexyl-3-methylimidazolium chloride | - |

| Ammonium hexafluorophosphate | - |

| Tri-Il-butyl phosphate | TBP |

| Hexane | - |

| Sodium hydroxide (B78521) | - |

| Thiourea | - |

Theoretical Chemistry and Computational Modeling of C.i. Solvent Blue 53

Quantum Chemical Calculations for Electronic Structure and Reactivity of Dyes

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dye molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution, molecular orbital energies, and other key descriptors of a molecule's structure and potential reactivity. For complex organic dyes, these calculations are indispensable for rationalizing observed properties and designing new molecules with desired characteristics.

Density Functional Theory (DFT) has become a primary workhorse in the computational study of dyes due to its favorable balance of accuracy and computational cost. plos.org DFT methods calculate the total energy of a system based on its electron density, which is a simpler quantity to handle than the many-electron wavefunction.

Applications of DFT in dye chemistry are extensive. They are routinely used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the dye molecule.

Calculate Electronic Properties: Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the dye's color, photostability, and reactivity.

Predict Reactivity: Analyze the distribution of electron density and electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack.

Determine Vibrational Frequencies: Calculate the infrared and Raman spectra, which can aid in the structural characterization of the molecule.

A variety of functionals, which are the core of any DFT calculation, are employed for studying dyes. Hybrid functionals like B3LYP and PBE0, and range-separated functionals like CAM-B3LYP are often chosen for their proven performance in predicting the properties of organic molecules. plos.orgresearchgate.netacs.orgmdpi.com

Table 1: Illustrative DFT-Calculated Properties for a Dye Molecule (Note: This table is illustrative of typical DFT outputs for a dye molecule, as specific published data for C.I. Solvent Blue 53 is not available.)

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Total Energy (Hartree) | -1500.50 | Indicates the relative stability of the molecule. |

| HOMO Energy (eV) | -6.20 | Relates to the electron-donating ability. |

| LUMO Energy (eV) | -2.80 | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 3.40 | Correlates with the energy of the lowest electronic transition (color). |

| Dipole Moment (Debye) | 4.5 | Indicates the overall polarity of the molecule, affecting solubility and intermolecular forces. |

To specifically investigate the color of a dye, which arises from the absorption of light in the visible spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. acs.orgresearchgate.net TD-DFT is an extension of DFT that allows for the calculation of electronic excited states and the prediction of UV-visible absorption spectra. researchgate.netacs.org

Key applications of TD-DFT for dyes include:

Predicting Absorption Maxima (λmax): TD-DFT can calculate the vertical excitation energies corresponding to the transition from the ground state to various excited states. The lowest energy transition with a significant oscillator strength typically corresponds to the main absorption band observed experimentally. researchgate.net

Simulating UV-Vis Spectra: By calculating multiple excitation energies and their corresponding intensities (oscillator strengths), a theoretical spectrum can be constructed, which can be directly compared with experimental data. researchgate.netresearchgate.net

Analyzing Electronic Transitions: TD-DFT provides information on which molecular orbitals are involved in a given electronic transition (e.g., a π → π* transition), offering a detailed understanding of the nature of the excited state. researchgate.net

Explaining Spectro-Chemical Shifts: The method can be used to model how the absorption spectrum changes in response to chemical modifications (substituents) or changes in the solvent environment. mdpi.com

The accuracy of TD-DFT calculations can depend significantly on the choice of the functional. For many organic dyes, hybrid functionals like PBE0 and range-separated hybrids like CAM-B3LYP often provide reliable results. acs.orgacs.org

Table 2: Illustrative TD-DFT Results for a Dye's Main Electronic Transition (Note: This table illustrates typical results from TD-DFT calculations on a dye molecule using different functionals. Specific data for this compound is not available in the searched literature.)

| Functional | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| PBE0 | 595 | 0.85 | HOMO → LUMO (95%) |

| CAM-B3LYP | 580 | 0.88 | HOMO → LUMO (96%) |

| B3LYP | 610 | 0.82 | HOMO → LUMO (94%) |

Solvation Models and Solvent Effects on Dye Behavior

The properties of a dye are profoundly influenced by its surrounding solvent. Solvation can affect solubility, stability, and, notably, the color of a dye (a phenomenon known as solvatochromism). Computational models account for these solvent effects using two primary strategies: implicit and explicit solvation. wikipedia.org

Implicit solvent models, also known as continuum models, treat the solvent as a structureless continuum characterized by its bulk properties, most importantly its dielectric constant. acs.org The solute molecule is placed within a cavity created in this dielectric medium, and the electrostatic interaction between the solute and the polarized continuum is calculated. faccts.de

This approach offers a computationally efficient way to include the average effects of solvation. acs.org Popular implicit models include:

Polarizable Continuum Model (PCM): One of the most widely used models, with several variations like IEF-PCM and C-PCM. faccts.de

Solvation Model based on Density (SMD): A universal solvation model that is parameterized for a wide range of solvents and has shown good accuracy for predicting solvation free energies. faccts.deacs.org

COSMO (Conductor-like Screening Model): This model approximates the dielectric continuum as a conductor, which simplifies the calculations. wikipedia.org

Implicit models are frequently combined with DFT and TD-DFT to predict properties in solution, such as solvated geometries and spectral shifts. plos.orgresearchgate.net

Explicit solvent models provide a more detailed and physically intuitive picture by including individual solvent molecules in the simulation. rsc.orgrsc.org In this approach, the solute dye molecule is placed in a simulation box filled with a large number of solvent molecules (e.g., water, ethanol).

This method allows for the direct observation of specific solute-solvent interactions, such as:

Hydrogen Bonding: Crucial for protic solvents like water or alcohols.

Solvent Structuring: The specific arrangement of solvent molecules in the immediate vicinity (the first solvation shell) of the dye. mdpi.com

While explicit models offer a higher level of detail, they are significantly more computationally demanding than implicit models because of the large number of atoms involved. acs.orgaip.org They are often necessary when specific interactions, which are averaged out in continuum models, play a dominant role in the system's behavior. acs.org Hybrid models, which treat the first solvation shell explicitly and the bulk solvent implicitly, offer a compromise between accuracy and computational cost. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

To study the dynamic behavior of this compound and its interactions with its environment over time, Molecular Dynamics (MD) simulations are employed. kaust.edu.sa MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve over time. rsc.org These simulations rely on a "force field," a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. kaust.edu.sarsc.org

MD simulations are particularly useful for investigating:

Conformational Dynamics: How the dye molecule flexes and changes its shape in solution.

Dye Aggregation: The process by which dye molecules clump together, which can significantly alter their optical properties.

Interactions with Substrates: How the dye binds to and interacts with materials like polymers or fibers.

Solvation Dynamics: The movement and rearrangement of solvent molecules around the dye.

By analyzing the MD trajectory, various structural and thermodynamic properties can be calculated, providing a deep understanding of the dye's behavior in a condensed phase. kaust.edu.sa

Table 3: Key Components and Outputs of a Typical MD Simulation for a Dye

| Component | Description | Example |

|---|---|---|

| Force Field | A set of functions and parameters used to calculate the potential energy of the system. | GAFF, GROMOS, CHARMM |

| Solvent Model | Representation of the solvent. | Explicit (e.g., TIP3P water) or Implicit |

| Simulation Box | The defined volume containing the solute and solvent molecules, usually with periodic boundary conditions. | Cubic or rhombic dodecahedron |

| Ensemble | The set of statistical conditions (e.g., constant temperature, pressure). | NPT (constant Number of particles, Pressure, Temperature) |

| Output (Trajectory) | A file containing the coordinates, velocities, and energies of all atoms at different time steps. | Used to analyze radial distribution functions, hydrogen bonds, RMSD, etc. |

Molecular Docking and Host-Guest Interaction Studies with Dye Molecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the "guest," such as a dye) when bound to a second molecule (the "host," typically a larger receptor like a protein or DNA) to form a stable complex. nih.govmdpi.com This method calculates the binding affinity, which is a measure of the strength of the interaction. While specific molecular docking studies for this compound (defined as 5-chloro-2-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-1-ol) are not available in published literature, the methodology is widely applied to similar dye classes to investigate their biological and chemical interactions. mdpi.comsciensage.info

Research Findings and Methodological Approach:

A hypothetical molecular docking study of this compound would involve several key steps. First, the 3D structure of the dye molecule would be generated and optimized for its lowest energy conformation. Next, a target host molecule would be selected. Potential hosts for a dye like Solvent Blue 53 could include:

Enzymes: To study biodegradation potential, the dye could be docked into the active site of enzymes like laccase or azoreductase. sciensage.info

DNA: To assess potential genotoxicity, docking simulations with different DNA conformations (e.g., with an intercalation gap) can be performed. Studies on other azo dyes have shown this can reveal binding modes and affinities. mdpi.com

Host Macrocycles: To investigate encapsulation or sequestration, hosts like cyclodextrins or calixarenes could be modeled. These host-guest systems are crucial in fields like drug delivery and molecular separation. rsc.orgdiva-portal.org

The docking process, often performed with software like AutoDock Vina, systematically samples different orientations of the dye within the host's binding site. sciensage.info The results are then scored based on binding free energy (ΔG°, measured in kcal/mol), with lower values indicating a more stable complex. The analysis also reveals non-covalent interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the complex. mdpi.com

For example, a study on the interaction of various textile dyes with the enzyme laccase identified key amino acid residues in the copper-containing active site responsible for binding, achieving binding energies in the range of -7 to -9 kcal/mol. sciensage.info Similarly, docking studies of certain genotoxic azo dyes against DNA have revealed binding affinities of -7 to -9 kcal/mol, identifying intercalation as a primary binding mode. mdpi.com

| Guest Molecule (Azo Dye) | Host Molecule | Docking Software | Binding Affinity (ΔG°, kcal/mol) | Key Interactions Observed | Reference |

|---|---|---|---|---|---|

| C.I. Disperse Blue 291 | dsDNA (intercalation gap) | AutoDock Vina | -7.39 | Hydrogen bonds, Pi-Pi, Pi-Alkyl | mdpi.com |

| Amido Black 10B | dsDNA (minor groove) | AutoDock Vina | -9.23 | Hydrogen bonds, Hydrophobic interactions | mdpi.com |

| Congo Red | Laccase (enzyme) | AutoDock Vina | -8.6 | Hydrogen bonds, Pi-Alkyl | sciensage.info |

| Disperse Blue 1 | Laccase (enzyme) | AutoDock Vina | -7.7 | Hydrogen bonds | sciensage.info |

Predictive Modeling for Environmental Distribution and Partitioning

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are essential tools in environmental science for estimating the fate and behavior of chemicals when experimental data is lacking. europa.eudmu.dk These models use the physicochemical properties of a substance, derived from its molecular structure, to predict its distribution in the environment. For this compound, such models can estimate how the compound will partition between environmental compartments like water, soil, sediment, and air. researchgate.net

Research Findings and Methodological Approach:

The environmental distribution of an organic compound is largely governed by its hydrophobicity (water-hating nature) and water solubility. A key parameter used in predictive modeling is the octanol-water partition coefficient (Kow), typically expressed as its logarithm (Log Kow or Log P). A higher Log P value indicates greater hydrophobicity and a tendency to adsorb to soil, sediment, and bioaccumulate in organisms rather than remaining dissolved in water. dmu.dk

For this compound (C16H10ClN3O4), a predicted XlogP value of 4.7 is available from computational models. uni.lu This relatively high value suggests that the compound is hydrophobic and will likely have low water solubility.

Environmental fate models, such as the Equilibrium Criterion (EQC) model or the EPI Suite™ software package, use Log P and other properties to predict environmental partitioning. researchgate.net The model calculates the likely concentration of the substance in different environmental compartments based on its properties and standard environmental release scenarios.

Given its predicted Log P of 4.7, this compound is expected to:

Exhibit low mobility in soil, with a strong tendency to adsorb to organic carbon in soil and sediment. nih.gov

Have a low potential for volatilization from water surfaces due to its likely low Henry's Law constant, which is common for such complex structures. nih.gov

Persist in sediment and soil compartments, with biodegradation being a potentially slow process.

| Parameter | Predicted Value | Significance for Environmental Distribution | Source/Methodology |

|---|---|---|---|

| Molecular Formula | C16H10ClN3O4 | Basis for all structural and property calculations. | uni.lu |

| XlogP (Log Kow) | 4.7 | Indicates high hydrophobicity; predicts strong partitioning to soil, sediment, and biota. | uni.lu |

| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | High (Estimated) | Indicates a high tendency to adsorb to the organic fraction of soil and sediment, leading to low mobility. | Estimated from Log Kow via QSAR nih.gov |

| Water Solubility | Low (Estimated) | Limits concentration in the aqueous phase; enhances partitioning to solid phases. | Estimated from Log Kow via QSAR epa.gov |

| Henry's Law Constant | Low (Estimated) | Suggests that volatilization from water is not a significant environmental fate process. | Estimated via QSAR fragment constant methods nih.gov |

Advanced Material Science Applications and Engineering Perspectives

Integration of C.I. Solvent Blue 53 in Functional Materials

The incorporation of functional dyes into material matrices is a key strategy for developing advanced materials with tailored properties. For this compound, its nature as a metal-complex azo dye suggests potential in applications where charge transfer and light interaction are paramount.

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity, relying on a sensitizing dye to absorb light and inject electrons into a wide-bandgap semiconductor. google.com Metal-complex dyes, particularly those involving transition metals like ruthenium, have been extensively studied for this purpose. grafiati.comgrafiati.com The class of metal-complex azo dyes, to which this compound belongs, has also been investigated for DSSC applications. impactfactor.org These dyes can offer advantages such as high molar extinction coefficients, good thermal stability, and light-fastness. iiardjournals.org The general mechanism involves the dye, adsorbed onto a semiconductor surface like TiO₂, absorbing photons and undergoing excitation, followed by electron injection into the semiconductor's conduction band. impactfactor.org

The interaction of intense laser light with materials can lead to nonlinear optical (NLO) phenomena, which are the basis for technologies like optical switching and frequency conversion. Azo dyes are a significant class of molecules studied for their NLO properties, often related to the photoisomerization of the azo (-N=N-) bond. researchgate.netindexcopernicus.com Metal-complex azo dyes, in particular, have shown potential for enhanced NLO effects. bumipublikasinusantara.id

Research into a cobalt-substituted azo dye, structurally similar to this compound, has demonstrated significant third-order optical nonlinearity. researchgate.net The study, using the optical Kerr gate technique, attributed the enhancement of nonlinearity in the cobalt complex to a combination of one-photon resonance enhancement and a reduction in the dipole difference between transition states. researchgate.net While these findings point to the potential of this class of dyes, specific studies on the NLO properties of this compound have not been extensively reported. Further investigation would be required to characterize its specific NLO response and potential for applications in advanced optical devices.

Smart materials that respond to external stimuli like light, heat, or pH are at the forefront of materials science. Azo dyes are well-known for their photoresponsive behavior, undergoing reversible trans-cis isomerization upon light exposure, which can be harnessed to create light-responsive polymers and adhesives. unifi.itrsc.orgresearchgate.net This isomerization can induce macroscopic changes in the material, such as deformation or changes in adhesion. unifi.it Additionally, the incorporation of specific functional groups can make azo dyes responsive to pH changes, enabling their use in halochromic sensors. mdpi.comnih.gov

This compound has been specifically identified for its utility in thermochromic, or temperature-responsive, systems. Patents describe its use as an indicator in compositions that change color upon a solid-to-liquid phase transition at a predetermined temperature. researchgate.net In these systems, the dye is dissolved in a solvent mixture that melts at a specific temperature. The color change of the dye is associated with this phase change. For example, in a composition containing formamide (B127407) or lauryl alcohol, this compound can exhibit a color change from blue to dark blue or from bluish-green to green. researchgate.net

Table 1: Thermochromic Behavior of this compound in Different Formulations

| Dye Concentration (wt%) | Solvent | Solid Color | Liquid Color |

| 0.2 | Formamide | Dark Blue | Dark Blue |

| 0.05 | Formamide | Dark Blue | Dark Blue |

| 0.005 | Formamide | Blue | Blue |

| 0.2 | Lauryl Alcohol | Dark Blue | Dark Blue |

| 0.05 | Lauryl Alcohol | Dark Blue | Blue |

| 0.005 | Lauryl Alcohol | Blue | Light Blue |

| 0.005 | OBNB/OCNB | Bluish Green | Green |

Data sourced from U.S. Patent 4,232,552. OBNB: Ortho-bromonitrobenzene, OCNB: Ortho-chloronitrobenzene.

Dyes in Micro/Nanorobotics for Environmental Remediation Applications

Micro- and nanorobotics is an emerging field with potential applications in environmental remediation, offering mobile platforms for the detection and removal of pollutants. nih.gov These tiny machines can be powered by chemical reactions and functionalized to target specific contaminants. mdpi.com Azo dyes themselves are often the target of remediation efforts due to their persistence and potential toxicity. gjesm.netnih.gov However, dyes can also be integrated into nanorobotic systems as functional components. For instance, hydrophobic fluorescent dyes have been used in magnetic nanorobots to enable real-time monitoring of nanoplastic concentrations during their removal from water. d-nb.info

The application of this compound within a micro- or nanorobotic system for the remediation of other pollutants is a speculative area. In theory, a dye could be used as a sensor to detect a target pollutant or as a photocatalyst to degrade it. Photocatalytic systems often use semiconductors like TiO₂ to degrade organic pollutants, including azo dyes. mdpi.comnih.govdntb.gov.uaajol.infoorientjchem.org It is conceivable that a metal-complex dye could be part of a composite photocatalyst, but specific research on integrating this compound into such a system for active environmental remediation is lacking.

Surface Modification and Nanoparticle Integration for Enhanced Dye Performance